molecular formula C17H17N3OS2 B4104710 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide

Cat. No.: B4104710
M. Wt: 343.5 g/mol
InChI Key: RSOQFPFJXZMREB-UHFFFAOYSA-N
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Description

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . The resulting intermediate can then be further functionalized to introduce the ethyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can inhibit enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . By binding to the active site of the enzyme, the compound prevents its normal function, leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.

Uniqueness

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethyl and acetamide groups contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-3-13-8-14-16(18-10-19-17(14)23-13)22-9-15(21)20-12-6-4-5-11(2)7-12/h4-8,10H,3,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOQFPFJXZMREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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